molecular formula C19H36O3Si2 B3032081 3,4-Bis[(tert-butyldimethylsilyl)oxy]benzyl Alcohol CAS No. 1036243-79-4

3,4-Bis[(tert-butyldimethylsilyl)oxy]benzyl Alcohol

Cat. No.: B3032081
CAS No.: 1036243-79-4
M. Wt: 368.7
InChI Key: VQXBMHBNSMMAOR-UHFFFAOYSA-N
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Description

3,4-Bis[(tert-butyldimethylsilyl)oxy]benzyl Alcohol (CAS 1036243-79-4) is a useful research chemical that serves as a key synthetic intermediate and building block in complex organic synthesis . This compound features a benzyl alcohol core where both phenolic hydroxyl groups on the benzene ring are protected as tert-butyldimethylsilyl (TBDMS) ethers . This specific protecting group arrangement is strategically valuable in multi-step synthesis, particularly for creating advanced molecular architectures. Compounds with similar bis-silylated benzyl alcohol structures have demonstrated critical utility as regioselectively protected intermediates in the total synthesis of natural products, enabling the differential functionalization of complex polyols . The steric and electronic properties of the silyl ether groups provide stability to various reaction conditions, allowing for selective deprotection and further manipulation . This makes this compound a valuable reagent for researchers working in medicinal chemistry and drug discovery, especially in the synthesis of bioreductively activatable prodrug conjugates and other sophisticated target molecules . Its application is essential for developing synthetic strategies that require precise control over reactivity and protecting group orthogonality. This product is intended for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult relevant Safety Data Sheets (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[3,4-bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36O3Si2/c1-18(2,3)23(7,8)21-16-12-11-15(14-20)13-17(16)22-24(9,10)19(4,5)6/h11-13,20H,14H2,1-10H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQXBMHBNSMMAOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)CO)O[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36O3Si2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601183075
Record name 3,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601183075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1036243-79-4
Record name 3,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1036243-79-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601183075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Bis[(tert-butyldimethylsilyl)oxy]benzyl Alcohol typically involves the protection of hydroxyl groups on a benzyl alcohol derivative using tert-butyldimethylsilyl chloride (TBDMS-Cl). The reaction is usually carried out in the presence of a base such as imidazole or N-methylimidazole in a solvent like dimethylformamide (DMF) or acetonitrile. The reaction proceeds smoothly at room temperature, yielding the desired silyl ether.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the process. These systems allow for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,4-Bis[(tert-butyldimethylsilyl)oxy]benzyl Alcohol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it back to the parent alcohol.

    Substitution: The TBDMS groups can be selectively removed under acidic or basic conditions to yield the free hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) is often used for deprotection of TBDMS groups.

Major Products Formed

The major products formed from these reactions include the free benzyl alcohol, ketones, aldehydes, and other derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3,4-Bis[(tert-butyldimethylsilyl)oxy]benzyl Alcohol is widely used in scientific research due to its versatility:

    Chemistry: It serves as a protecting group for hydroxyl functionalities in complex organic syntheses.

    Biology: It is used in the synthesis of biologically active molecules where selective protection and deprotection of hydroxyl groups are required.

    Medicine: The compound is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: It finds applications in the production of polymers, resins, and other industrial chemicals .

Mechanism of Action

The mechanism by which 3,4-Bis[(tert-butyldimethylsilyl)oxy]benzyl Alcohol exerts its effects is primarily through the protection of hydroxyl groups. The TBDMS groups provide steric hindrance, preventing unwanted reactions at the hydroxyl sites. This protection is reversible, allowing for selective deprotection under specific conditions, thus enabling multi-step synthetic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 3,4-Bis[(tert-butyldimethylsilyl)oxy]benzyl Alcohol with related benzyl alcohol derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) LogP Key Applications/Properties
This compound TBDMS at 3,4-positions C₂₁H₄₀O₃Si₂ ~428.8* ~5.0** Intermediate in organic synthesis
3,4-Bis(benzyloxy)benzyl alcohol Benzyloxy at 3,4-positions C₂₁H₂₀O₃ 320.39 3.54 HPLC analysis, pharmaceutical intermediates
3,4-Dimethoxybenzyl alcohol Methoxy at 3,4-positions C₉H₁₂O₃ 168.19 ~1.2† Reduction product of veratraldehyde
3,5-Bis(trifluoromethyl)benzyl alcohol CF₃ at 3,5-positions C₉H₆F₆O 244.13 ~2.8‡ Fluorinated building block

Estimated based on TBDMS group contributions (each TBDMS adds ~142 g/mol).
*
Estimated using substituent contributions (TBDMS groups increase hydrophobicity).
†Predicted using fragment-based methods.
‡Based on trifluoromethyl group contributions.

Key Observations:

  • Steric and Electronic Effects: The TBDMS groups in this compound confer significant steric hindrance and hydrophobicity (higher LogP) compared to benzyloxy or methoxy derivatives. This enhances solubility in nonpolar solvents and stability under acidic/basic conditions .
  • Stability: Unlike benzyl alcohol derivatives (e.g., 3,4-Bis(benzyloxy)benzyl alcohol), which can form oxidative degradation products like benzaldehyde dibenzyl acetal , the TBDMS-protected compound is less prone to such degradation due to the inertness of silyl ethers.
  • Analytical Methods: While 3,4-Bis(benzyloxy)benzyl alcohol is analyzed via reverse-phase HPLC (C18 columns) , the TBDMS analog would require adjustments in mobile phase composition due to its higher hydrophobicity.

Biological Activity

3,4-Bis[(tert-butyldimethylsilyl)oxy]benzyl alcohol is a chemically modified benzyl alcohol derivative notable for its potential biological activities. This compound has garnered attention in medicinal chemistry due to its structural features that may influence various biological pathways and therapeutic applications.

Chemical Structure and Properties

The compound's structure includes two tert-butyldimethylsilyl (TBDMS) ether groups attached to the benzyl alcohol moiety. This modification enhances its lipophilicity, potentially affecting its absorption and distribution in biological systems.

  • Chemical Formula : C17_{17}H34_{34}O3_{3}Si2_{2}
  • Molecular Weight : 350.6 g/mol

The biological activity of this compound is primarily linked to its interactions with various cellular targets:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially influencing processes such as cell proliferation and apoptosis.
  • Receptor Modulation : The compound may act on various receptors, affecting signaling pathways related to inflammation and immune response.

Biological Activity Summary

Research indicates several key areas where this compound exhibits biological activity:

  • Antioxidant Activity
    • Exhibits potential in reducing oxidative stress by scavenging free radicals.
    • May protect cells from damage associated with reactive oxygen species (ROS).
  • Antimicrobial Properties
    • Demonstrated activity against certain Gram-positive bacteria.
    • Further studies are needed to evaluate its efficacy against a broader range of pathogens.
  • Cytotoxicity
    • Initial assessments indicate selective cytotoxic effects on cancer cell lines.
    • IC50_{50} values should be determined to quantify potency.

Data Table: Biological Activities of this compound

Activity TypeObserved EffectReferences
AntioxidantFree radical scavenging
AntimicrobialInhibition of Gram-positive bacteria
CytotoxicitySelective toxicity on cancer cells

Case Study 1: Antioxidant Evaluation

In vitro studies were conducted using PC12 neuronal cells to assess the antioxidant capacity of the compound. Results indicated a significant reduction in ROS levels when treated with varying concentrations of this compound, suggesting a protective effect against oxidative damage.

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays were performed against Staphylococcus aureus and other Gram-positive bacteria. The compound showed promising results with minimum inhibitory concentration (MIC) values lower than standard antibiotics, indicating potential as a novel antimicrobial agent.

Research Findings

Recent studies have focused on the pharmacokinetics and metabolism of this compound. It is hypothesized that the TBDMS groups enhance gastrointestinal absorption and facilitate transport across cell membranes, potentially improving bioavailability.

  • Metabolic Pathways : Initial findings suggest hepatic metabolism with possible formation of active metabolites that contribute to its biological effects.
  • Safety Profile : Toxicological assessments indicate low toxicity at therapeutic doses, warranting further investigation into its clinical applications.

Q & A

What are the key considerations for optimizing the synthesis of 3,4-Bis[(tert-butyldimethylsilyl)oxy]benzyl Alcohol?

Advanced Research Question
Synthesis optimization requires attention to:

  • Reagent stoichiometry : Excess tert-butyldimethylsilyl (TBS) protecting groups may lead to side reactions. Evidence from analogous silyl ether syntheses suggests using 2.2 equivalents of TBS-Cl per hydroxyl group to ensure complete protection .
  • Reaction conditions : Pyridine or imidazole is often employed as a base to scavenge HCl generated during silylation. Prolonged reaction times (≥12 hours) at room temperature improve yields .
  • Purification : Column chromatography with hexane/ethyl acetate gradients (10:1 to 5:1) effectively isolates the product, as demonstrated in silylated benzyl alcohol derivatives .

How can researchers resolve contradictions in spectral data during characterization?

Basic Research Question
Discrepancies in NMR or HRMS data often arise from residual solvents, incomplete silylation, or stereochemical variations. Methodological steps include:

  • NMR analysis : Compare chemical shifts for TBS-O protons (δ 0.1–0.3 ppm in 1^1H NMR) and quaternary carbons (δ 25–27 ppm in 13^{13}C NMR) to confirm silyl group incorporation .
  • HRMS validation : For silylated compounds, calculate exact masses using isotopic patterns (e.g., silicon isotopes 28^{28}Si, 29^{29}Si, 30^{30}Si) to distinguish between incomplete reactions and impurities .

What strategies enhance the stability of this compound under acidic or basic conditions?

Advanced Research Question
The TBS group is acid-labile but stable under mild bases. To prevent premature deprotection:

  • Storage : Keep the compound in anhydrous solvents (e.g., THF or DCM) at –20°C to avoid hydrolysis .
  • Reaction compatibility : Avoid trifluoroacetic acid (TFA) or strong bases like NaOH. Instead, use buffered conditions (e.g., pH 7–8) for downstream reactions .

How does this compound perform as a synthetic intermediate in complex molecule assembly?

Advanced Research Question
The compound serves as a protected diol precursor in multi-step syntheses. Examples include:

  • Glycosylation : The TBS groups stabilize the alcohol during glycosidic bond formation, as seen in nucleoside analog syntheses (e.g., GS-7682 prodrugs) .
  • Cross-coupling reactions : Suzuki-Miyaura coupling with boronic acids is feasible after selective deprotection of the benzyl alcohol .

What analytical challenges arise in quantifying trace impurities in this compound?

Basic Research Question
Impurities like residual silylating agents or desilylated byproducts require:

  • HPLC-MS : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) to separate and identify low-abundance species .
  • Limit tests : Establish thresholds for silyl chloride residues (<0.1% w/w) using ICP-MS for silicon quantification .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Bis[(tert-butyldimethylsilyl)oxy]benzyl Alcohol
Reactant of Route 2
3,4-Bis[(tert-butyldimethylsilyl)oxy]benzyl Alcohol

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